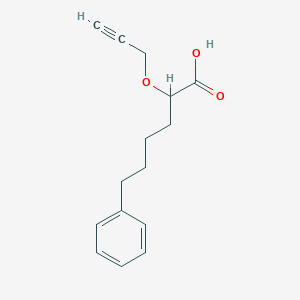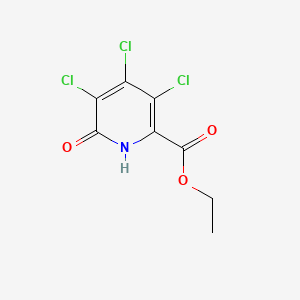![molecular formula C10H11N3 B13837324 6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile is a compound that features a pyridine ring substituted with a pyrrolidine moiety and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which provides a variety of cyclic amines, including pyrrolidines, in good yields . Another method involves the use of chiral amine-derived iridacycle complexes for the enantioselective synthesis of pyrrolidines .
Industrial Production Methods
Industrial production of this compound may involve the use of scalable catalytic processes, such as the hydrogenation of pyridinecarbonitriles over a Pd/C catalyst. This method allows for the selective preparation of pyridyl- or piperidylmethylamines under mild conditions (30–50 °C, 6 bar) .
化学反应分析
Types of Reactions
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards specific targets due to its three-dimensional structure and stereochemistry . The nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyridinecarbonitriles: Compounds with a nitrile group attached to a pyridine ring, used in various chemical syntheses.
Pyrrolizines: Compounds with a fused pyrrolidine and pyridine ring system, known for their biological activity.
Uniqueness
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile is unique due to its combination of a pyrrolidine ring and a nitrile-substituted pyridine ring. This structure provides a balance of rigidity and flexibility, making it a versatile scaffold for the development of bioactive compounds and materials with specific properties .
属性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2/t9-/m0/s1 |
InChI 键 |
JWKZHLQOGHDSTJ-VIFPVBQESA-N |
手性 SMILES |
C1C[C@H](NC1)C2=NC=C(C=C2)C#N |
规范 SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




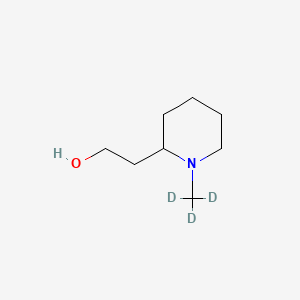

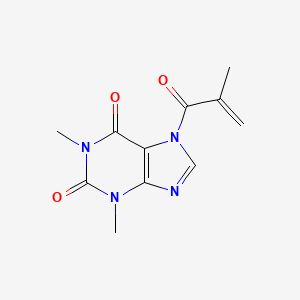

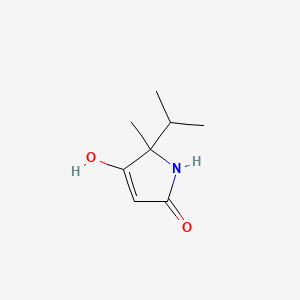
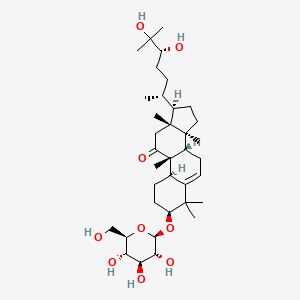
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13837274.png)
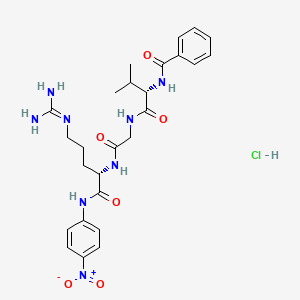
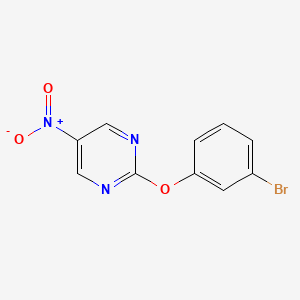
![2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13837284.png)
